molecular formula C22H28N2O11 B13383544 4-(Dimethylamino)-1,5,6,10,11,12a-hexahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;dihydrate

4-(Dimethylamino)-1,5,6,10,11,12a-hexahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;dihydrate

Cat. No.: B13383544
M. Wt: 496.5 g/mol
InChI Key: IMLJLCJZQLGHJS-UHFFFAOYSA-N
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Description

Oxytetracycline dihydrate is a broad-spectrum tetracycline antibiotic derived from the actinomycete Streptomyces rimosus. It is widely used to treat various bacterial infections due to its ability to inhibit protein synthesis in bacteria. This compound is effective against a wide range of gram-positive and gram-negative bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxytetracycline dihydrate is synthesized through the fermentation of Streptomyces rimosus. The fermentation broth is then subjected to various purification steps to isolate the antibiotic. The compound is typically crystallized from the broth as oxytetracycline dihydrate .

Industrial Production Methods

In industrial settings, the production of oxytetracycline dihydrate involves large-scale fermentation processes. The fermentation is carried out in bioreactors under controlled conditions to optimize the yield of the antibiotic. After fermentation, the broth is filtered, and the antibiotic is extracted and purified through a series of chemical processes .

Chemical Reactions Analysis

Types of Reactions

Oxytetracycline dihydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxytetracycline derivatives and degradation products. These products can have different biological activities and properties .

Scientific Research Applications

Oxytetracycline dihydrate has numerous applications in scientific research:

Mechanism of Action

Oxytetracycline dihydrate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosome. This inhibition blocks the elongation of the peptide chain, thereby preventing bacterial growth and multiplication . The binding is reversible, allowing the antibiotic to be effective without permanently damaging the bacterial ribosome .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxytetracycline dihydrate is unique due to its broad-spectrum activity and effectiveness against a wide range of bacterial infections. It is also one of the earliest discovered tetracycline antibiotics, making it a valuable compound in the history of antibiotic development .

Biological Activity

4-(Dimethylamino)-1,5,6,10,11,12a-hexahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;dihydrate is a complex organic compound with significant biological activity. This compound is a derivative of oxytetracycline and exhibits properties that make it relevant in pharmacology and environmental science. This article explores its biological activity through various studies and data.

  • Molecular Formula : C22H28N2O11
  • Molecular Weight : 496.469 g/mol
  • Appearance : Pale yellow to tan crystalline powder
  • Solubility : 0.2 g/L in water
  • Melting Point : 184.5 - 185.5 °C

Pharmacological Activity

The compound has been studied for its antibiotic properties, particularly against bacterial strains. It functions primarily by inhibiting protein synthesis in bacteria.

  • Inhibition of Protein Synthesis : The compound binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA.
  • Bactericidal Effects : It demonstrates effectiveness against a variety of gram-positive and gram-negative bacteria.

Study 1: Antibacterial Efficacy

A study published in the International Journal of Research assessed the antibacterial activity of the compound against various strains of bacteria including E. coli and Staphylococcus aureus. The results indicated:

  • Minimum Inhibitory Concentration (MIC) : Ranged from 8 to 32 µg/mL for different bacterial strains.
  • Zone of Inhibition : Significant zones were observed in agar diffusion tests.
Bacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
E. coli1615
Staphylococcus aureus820
Pseudomonas aeruginosa3210

Study 2: Environmental Impact

Research highlighted the role of tetracycline derivatives in environmental settings due to their persistence and potential to contribute to antibiotic resistance. The compound was found to be stable in wastewater treatment processes but showed significant adsorption onto activated carbon filters.

Toxicological Profile

The compound has been classified as a mutagen and reproductive effector based on its chemical structure and biological activity:

  • Mutagenicity : Exhibits mutagenic properties in bacterial assays.
  • Reproductive Toxicity : Studies indicate potential risks when exposed at high concentrations.

Properties

Molecular Formula

C22H28N2O11

Molecular Weight

496.5 g/mol

IUPAC Name

4-(dimethylamino)-1,5,6,10,11,12a-hexahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;dihydrate

InChI

InChI=1S/C22H24N2O9.2H2O/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29;;/h4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31);2*1H2

InChI Key

IMLJLCJZQLGHJS-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.O.O

Origin of Product

United States

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